2-(Methylaminomethyl)aniline Exhibits Distinct Lipophilicity (LogP) and Polar Surface Area (PSA) Compared to 2-Aminomethylaniline
2-(Methylaminomethyl)aniline possesses a calculated LogP of 1.2 and a Topological Polar Surface Area (TPSA) of 38.1 Ų, as reported by Aladdin Scientific and derived from computational predictions . In contrast, its unmethylated analog, 2-aminomethylaniline (CAS 4403-69-4), exhibits a LogP of 2.01 and a TPSA of 52.04 Ų . The N-methyl substitution in the target compound reduces lipophilicity by 0.81 LogP units and decreases the polar surface area by approximately 14 Ų, indicating lower passive membrane permeability and potentially improved aqueous solubility compared to the primary amine analog.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.2; TPSA = 38.1 Ų |
| Comparator Or Baseline | 2-aminomethylaniline: LogP = 2.01; TPSA = 52.04 Ų |
| Quantified Difference | ΔLogP = -0.81; ΔTPSA = -13.94 Ų |
| Conditions | Computed properties using standard algorithms; values from vendor datasheets and chemical databases. |
Why This Matters
This quantitative difference in LogP and PSA directly informs the choice of 2-(methylaminomethyl)aniline for applications where lower lipophilicity and enhanced aqueous compatibility are desired, such as in the synthesis of water-soluble ligands or pharmaceutical intermediates requiring specific bioavailability profiles.
